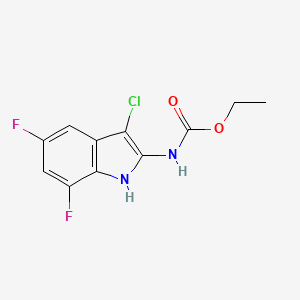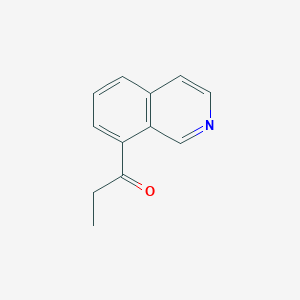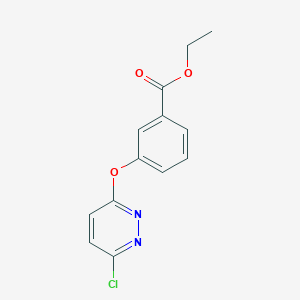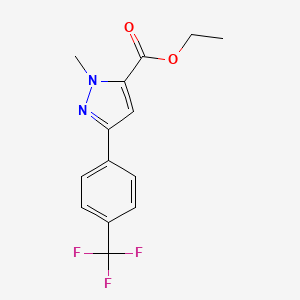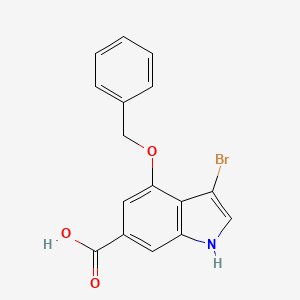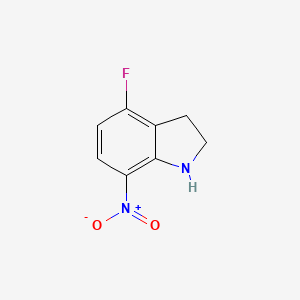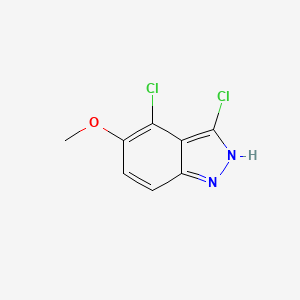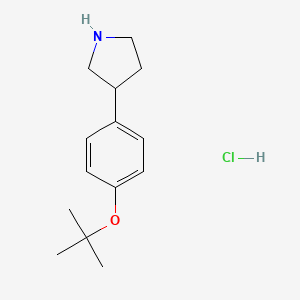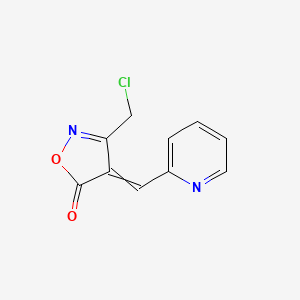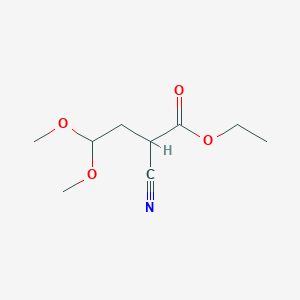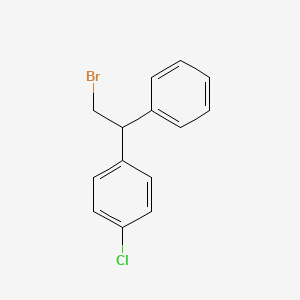
8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
説明
科学的研究の応用
Cancer Treatment
Indole derivatives, which share a structural similarity with 8-Fluoro-4,4-dimethyl-tetrahydroquinoline, have been extensively studied for their potential in treating various types of cancer . These compounds can interfere with cell proliferation and induce apoptosis in cancer cells. The fluoro group in particular may enhance the compound’s ability to bind to cancerous cells, potentially making it a valuable addition to chemotherapeutic drug regimens.
Antimicrobial Activity
The structural framework of tetrahydroquinoline is known to exhibit antimicrobial properties . As such, 8-Fluoro-4,4-dimethyl-tetrahydroquinoline could be utilized in the development of new antimicrobial agents that are more effective against resistant strains of bacteria and other pathogens.
Anti-inflammatory Agents
The indole moiety, which is structurally related to tetrahydroquinoline, is known for its anti-inflammatory properties . Therefore, derivatives of 8-Fluoro-4,4-dimethyl-tetrahydroquinoline could be synthesized to create potent anti-inflammatory drugs with fewer side effects compared to current medications.
Antiviral Therapeutics
Research has shown that certain quinoline derivatives have antiviral activities . This suggests that 8-Fluoro-4,4-dimethyl-tetrahydroquinoline could be modified to target specific viruses, offering a new avenue for antiviral drug development, especially in the face of emerging viral diseases.
Agricultural Chemicals
Indole derivatives are known to influence plant growth and development . As such, 8-Fluoro-4,4-dimethyl-tetrahydroquinoline could be used to synthesize novel agricultural chemicals that promote plant health and protect crops from pests and diseases.
特性
IUPAC Name |
8-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5,13H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBLEQYVGGLHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234849 | |
| Record name | 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
1187933-45-4 | |
| Record name | 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




